Cas no 61280-75-9 (N-Boc-p-nitro-D-phenylalanine)

N-Boc-p-nitro-D-phenylalanine is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides excellent protection for the amine functionality, ensuring stability during synthetic procedures while allowing selective deprotection under mild acidic conditions. The para-nitro substituent on the phenyl ring enhances reactivity for further functionalization, making it valuable for constructing complex molecular architectures. Its D-configuration is particularly useful in designing enantiomerically pure compounds. This compound exhibits high purity and consistent performance, making it a reliable building block for medicinal chemistry, asymmetric synthesis, and the development of peptidomimetics. Its compatibility with standard coupling reagents further underscores its utility in solid-phase and solution-phase peptide synthesis.
N-Boc-p-nitro-D-phenylalanine structure
N-Boc-p-nitro-D-phenylalanine structure
商品名:N-Boc-p-nitro-D-phenylalanine
CAS番号:61280-75-9
MF:C14H18N2O6
メガワット:310.3025
MDL:MFCD00069880
CID:57660
PubChem ID:24849159

N-Boc-p-nitro-D-phenylalanine 化学的及び物理的性質

名前と識別子

    • Boc-4-nitro-D-phenylalanine
    • Boc-p-nitro-D-Phe-OH
    • Boc-D-Phe(4-NO2)-OH
    • Boc-D-Phe(4-NO)-OH
    • Boc-D-4-Nitrophe
    • N-a-BOC-D-4-NO2Phe
    • N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
    • Boc-4-Nitro-D-Phe-OH
    • BOC-D-4-NITROPHENYLALANINE
    • Boc-D-4-NO2-Phe-OHBoc-4-Nitro-D-Phenylalanine
    • Boc-Phe(4-NO2)-OH
    • N-Boc-p-nitro-D-phenylalanine
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
    • N-Boc-4-nitro-D-phenylalanine
    • tert-Butoxycarbonyl-D-4-nitrophenylalanine
    • Boc-D-4-NO2-Phe-OH
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-nitro-
    • Boc-D-4-Nitro phenylalanine
    • KSC912A1P
    • N-Boc-4-nitr
    • CS-W009429
    • Boc-D-4-nitrophenylalanine (Boc-D-Phe(4-NO2)-OH)
    • A833140
    • (R)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • HY-W008713
    • J-300424
    • AM83457
    • XBQADBXCNQPHHY-LLVKDONJSA-N
    • EN300-6732090
    • A50136
    • 61280-75-9
    • SCHEMBL441283
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
    • M03220
    • (2R)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-3-(4-nitrophenyl)propanoic acid
    • MFCD00069880
    • AKOS007930333
    • Boc-D-Phe(4-NO2)-OH, >=98.0% (TLC)
    • B3668
    • GS-0035
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid
    • DA-61794
    • MDL: MFCD00069880
    • インチ: 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
    • InChIKey: XBQADBXCNQPHHY-LLVKDONJSA-N
    • ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 4203814

計算された属性

  • せいみつぶんしりょう: 310.11600
  • どういたいしつりょう: 310.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 121
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2900
  • ゆうかいてん: 115°C(lit.)
  • ふってん: 509.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 261.8±28.7 °C
  • PSA: 121.45000
  • LogP: 3.02930
  • ひせんこうど: -8 º (c=1,MeOH)

N-Boc-p-nitro-D-phenylalanine セキュリティ情報

N-Boc-p-nitro-D-phenylalanine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Boc-p-nitro-D-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3668-1G
N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine
61280-75-9 >98.0%(HPLC)
1g
¥170.00 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B84170-1g
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
61280-75-9 98%
1g
¥36.0 2022-04-28
Fluorochem
M03220-25g
Boc-4-Nitro-D-phenylalanine
61280-75-9 >98%
25g
£55.00 2022-02-28
abcr
AB165623-100 g
Boc-D-4-nitrophenylalanine (Boc-D-Phe(4-NO2)-OH); .
61280-75-9
100 g
€332.40 2023-07-20
eNovation Chemicals LLC
D505721-10g
Boc-4-nitro-D-phenylalanine
61280-75-9 97%
10g
$345 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
041891-5g
N-Boc-p-nitro-D-phenylalanine
61280-75-9
5g
306CNY 2021-05-10
ChemScence
CS-W009429-25g
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
61280-75-9
25g
$56.0 2022-04-27
eNovation Chemicals LLC
D505721-1g
Boc-4-nitro-D-phenylalanine
61280-75-9 97%
1g
$200 2023-09-03
eNovation Chemicals LLC
D505721-5g
Boc-4-nitro-D-phenylalanine
61280-75-9 97%
5g
$100 2024-05-24
abcr
AB165623-100g
Boc-D-4-nitrophenylalanine (Boc-D-Phe(4-NO2)-OH); .
61280-75-9
100g
€374.20 2025-02-15

N-Boc-p-nitro-D-phenylalanine 関連文献

N-Boc-p-nitro-D-phenylalanineに関する追加情報

Professional Introduction to N-Boc-p-nitro-D-phenylalanine (CAS No: 61280-75-9)

N-Boc-p-nitro-D-phenylalanine, with the chemical formula C15H16NO5, is a significant compound in the field of pharmaceutical chemistry and peptidomimetics. This compound, identified by its CAS number 61280-75-9, is widely utilized in synthetic organic chemistry and medicinal research due to its unique structural and functional properties. The presence of a Boc (tert-butoxycarbonyl) protecting group and a p-nitro substituent on the phenyl ring imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules.

The Boc group serves as an effective protecting agent for the amino group of D-phenylalanine, ensuring selective reactions at other functional sites while maintaining the integrity of the amino acid backbone. This protective feature is particularly crucial in multi-step synthetic pathways where orthogonal reactions are required. The p-nitro group, on the other hand, introduces electron-withdrawing effects, influencing the electronic properties of the aromatic ring and enhancing the compound's utility in various chemical transformations.

In recent years, N-Boc-p-nitro-D-phenylalanine has garnered attention for its role in the development of peptidomimetics—molecules designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. Peptidomimetics are increasingly important in drug discovery due to their ability to evade proteolytic degradation and exhibit enhanced binding affinity. The structural features of N-Boc-p-nitro-D-phenylalanine make it an excellent building block for constructing such mimetics, particularly in the design of protease inhibitors and receptor ligands.

One of the most compelling applications of N-Boc-p-nitro-D-phenylalanine is in the synthesis of bioactive peptides and proteins. The D-configured amino acid provides a chiral center that can be selectively modified or incorporated into peptide chains without racemization, ensuring high enantiomeric purity. This is particularly important in therapeutic applications where enantiomeric excess can significantly impact biological activity. Researchers have leveraged this compound to develop novel treatments for neurological disorders, cancer, and infectious diseases, where precise control over peptide structure is paramount.

The compound's utility extends beyond peptide synthesis into the realm of catalysis and material science. The p-nitro group can participate in various redox reactions, making N-Boc-p-nitro-D-phenylalanine a potential candidate for use in organic electronics or as a catalyst ligand. Additionally, its stability under a range of reaction conditions makes it suitable for large-scale synthesis and industrial applications. Recent studies have explored its use in polymer chemistry, where it serves as a monomer or cross-linking agent to create novel materials with tailored properties.

The synthesis of N-Boc-p-nitro-D-phenylalanine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include nitration of phenylalanine derivatives followed by Boc protection under controlled conditions. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles and minimize environmental impact.

In conclusion, N-Boc-p-nitro-D-phenylalanine (CAS No: 61280-75-9) is a versatile and highly valuable compound with broad applications in pharmaceutical research, peptidomimetic design, and material science. Its unique structural features—combining a protective Boc group with an electron-withdrawing p-nitro substituent—make it indispensable in synthetic chemistry. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of scientific innovation.

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